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Introduction

Threofuranosyl Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered

significant interest in the field of RNA interference (RNAi) therapeutics. TNA features a four-

carbon threofuranose sugar backbone, which is shorter than the five-carbon ribose in natural

RNA. This structural modification confers unique properties to small interfering RNAs (siRNAs),

including enhanced nuclease resistance, which is a critical attribute for therapeutic

applications.[1][2] The incorporation of TNA into siRNA duplexes has been shown to improve

stability, potency, and safety profiles, making TNA-based siRNAs promising candidates for

gene silencing therapies.[1][2][3]

However, like standard siRNAs, TNA-based siRNAs are large, negatively charged molecules

that do not readily cross cell membranes.[4][5] Therefore, effective delivery systems are

paramount to transport these therapeutic molecules to their site of action in the cytoplasm.

These delivery vehicles must protect the siRNA from degradation, facilitate cellular uptake, and

promote endosomal escape to allow the siRNA to engage with the RNA-Induced Silencing

Complex (RISC).[6][7] This document provides an overview of current and potential delivery

strategies for TNA-based siRNAs, along with detailed protocols for their application and

evaluation.

Delivery Strategies for TNA-Based siRNAs
The primary challenge in siRNA therapeutics is achieving efficient in vivo delivery to the target

tissue.[8][9][10] Delivery strategies can be broadly categorized into non-viral and viral vector-
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based methods.

Non-Viral Delivery Methods
Non-viral vectors are the most common approach for siRNA delivery due to their lower

immunogenicity and relative safety compared to viral vectors.[4][11]

Conjugate-Based Delivery: This strategy involves directly attaching the siRNA to a targeting

ligand. The most clinically advanced approach for liver-targeted delivery is the use of N-

acetylgalactosamine (GalNAc) conjugates.[12] GalNAc is a sugar moiety that binds with high

affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the

surface of hepatocytes.[12] TNA-containing siRNAs have been successfully prepared as

triantennary GalNAc conjugates for targeted delivery to the liver in both cell culture and

animal models.[1][2]

Lipid Nanoparticles (LNPs): LNPs are a leading platform for systemic siRNA delivery and are

the basis for the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[13] These

nanoparticles are typically composed of an ionizable cationic lipid, a helper phospholipid,

cholesterol, and a PEG-lipid.[14][15] The ionizable lipid is positively charged at a low pH,

allowing for efficient encapsulation of the negatively charged siRNA, but is nearly neutral at

physiological pH, reducing toxicity.[14] While specific studies on encapsulating TNA-based

siRNAs in LNPs are not extensively detailed in the provided results, LNPs represent a highly

viable and potent delivery vehicle for any siRNA construct, including those modified with

TNA, particularly for targeting the liver.[16][17]

Polymer-Based Nanoparticles: Cationic polymers such as poly(ethylene imine) (PEI) and

biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form

nanoparticles (polyplexes) with siRNA.[4][18][19] These polymers condense the siRNA into

small particles that protect it from degradation and facilitate cellular uptake, often via

endocytosis.[4][18] The properties of these nanoparticles, such as size and surface charge,

can be tuned to optimize delivery efficiency.[20]

Viral Vector-Based Delivery
Viral vectors, such as those derived from adeno-associated virus (AAV) or lentivirus, can be

engineered to deliver genetic cassettes that express short hairpin RNAs (shRNAs).[21][22][23]

These shRNAs are then processed by the cell's endogenous machinery into siRNAs. This
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method offers the advantage of high transduction efficiency and the potential for long-term,

stable gene silencing.[21][23] While powerful, the application of viral vectors for siRNA delivery

faces challenges related to immunogenicity, oncogenic potential, and manufacturing

complexity.[4][24] This approach is generally more suitable for applications where sustained,

long-term knockdown is required.

Data Presentation: Efficacy of TNA-Modified siRNAs
Quantitative data from studies on TNA-modified siRNAs targeting the Transthyretin (Ttr) gene

demonstrate their potential. The half-maximal inhibitory concentration (IC50) is a measure of

the potency of a drug; a lower IC50 indicates higher potency.

Table 1: In Vitro Potency of TNA-Modified siRNAs
Targeting Ttr mRNA

siRNA ID
TNA Modification
Position

IC50 (nM)
Fold Change vs.
Parent

Parent None 0.064 1.0

si-23
Antisense Strand,

Position 2
1.6 25.0 (Loss)

si-17
Sense Strand,

Position 17
0.063 ~1.0

si-61
Antisense Pos. 5 &

Sense Pos. 17
0.028 2.3 (Gain)

(Data summarized

from a study on

mouse primary

hepatocytes)[3]

Table 2: In Vivo Efficacy of TNA-Modified siRNAs in Mice
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siRNA ID TNA Modification Position
TTR Protein Suppression
(Day 7)

Parent None 81%

si-28 Antisense Strand, Position 7 >81% (Improved efficacy)

(Data from mice receiving a

single 1.0 mg/kg subcutaneous

dose of GalNAc-conjugated

siRNA)[3]
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Caption: Workflow of TNA-siRNA delivery, cellular uptake, and gene silencing.
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Caption: Cellular uptake and engagement of the RNAi machinery by TNA-siRNA.

Experimental Workflow for In Vitro Efficacy Testing
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Caption: Experimental workflow for determining the in vitro potency (IC50) of TNA-siRNAs.

Protocols
Protocol 1: In Vitro Transfection of TNA-based siRNAs in
Primary Hepatocytes for Potency Assessment
This protocol details the steps for treating mouse primary hepatocytes with GalNAc-conjugated

TNA-siRNAs to determine the IC50 value.

Materials:

Cryopreserved primary hepatocytes

Hepatocyte plating and incubation media
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Collagen-coated 96-well plates

GalNAc-conjugated TNA-siRNA targeting gene of interest (e.g., Ttr)

Negative control siRNA

Phosphate-Buffered Saline (PBS)

RNA lysis buffer (e.g., Buffer RLT from Qiagen)

RNA isolation kit

RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)

qPCR instrument

Procedure:

Cell Plating:

Thaw cryopreserved primary hepatocytes according to the supplier's protocol.

Seed the cells in a collagen-coated 96-well plate at a density that will result in a confluent

monolayer after overnight attachment.

Incubate at 37°C with 5% CO2 overnight.

siRNA Preparation and Treatment:

On the day of transfection, prepare serial dilutions of the TNA-siRNA and control siRNA in

pre-warmed incubation medium. A typical concentration range would be from 10 nM down

to 1 pM.

Carefully aspirate the plating medium from the cells.

Gently add the medium containing the siRNA dilutions to the respective wells. Include a

"no treatment" control and a negative control siRNA. Perform each condition in triplicate.

Incubation:
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Return the plate to the incubator and incubate for 48 hours at 37°C with 5% CO2.[3]

Cell Lysis and RNA Isolation:

After incubation, aspirate the medium and wash the cells once with PBS.

Add RNA lysis buffer directly to each well to lyse the cells.

Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to

the manufacturer's instructions.

Elute the RNA and determine its concentration and purity.

Gene Expression Analysis (RT-qPCR):

Perform reverse transcription to synthesize cDNA from the isolated RNA.

Set up qPCR reactions using primers and a probe specific for the target mRNA (e.g., Ttr)

and a housekeeping gene for normalization (e.g., GAPDH).[3]

Run the qPCR plate on a real-time PCR instrument.

Data Analysis:

Calculate the relative expression of the target mRNA in treated samples compared to

untreated controls, after normalizing to the housekeeping gene.

Plot the percentage of remaining mRNA against the logarithm of the siRNA concentration.

Use a non-linear regression (four-parameter variable slope) to fit the curve and determine

the IC50 value.

Protocol 2: General Protocol for LNP-based Delivery of
TNA-siRNA to Cultured Cells
This protocol provides a general framework for transfecting cells with TNA-siRNAs using a

commercially available lipid-based transfection reagent, which mimics an LNP delivery system.
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Materials:

Adherent mammalian cell line (e.g., HT29, H1299)[18][25]

Cell culture medium (e.g., DMEM) with and without serum/antibiotics

6-well tissue culture plates

TNA-based siRNA

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

Reduced-serum medium (e.g., Opti-MEM™)

Fluorescently labeled control siRNA (optional, for uptake visualization)

Procedure:

Cell Seeding:

The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they

are 60-80% confluent at the time of transfection.[26][27]

Preparation of siRNA-Lipid Complexes:

Solution A: For each well, dilute the desired amount of TNA-siRNA (e.g., 20-80 pmol) into

100 µL of reduced-serum medium. Mix gently.[26]

Solution B: For each well, dilute the optimized amount of transfection reagent (e.g., 2-8

µL) into 100 µL of reduced-serum medium. Mix gently.[26]

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 5-10 minutes

at room temperature to allow complexes to form.

Transfection:

Add the 200 µL of siRNA-lipid complex drop-wise to each well containing the cells and 2

mL of fresh culture medium.
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Gently rock the plate to ensure even distribution.

Incubation and Analysis:

Incubate the cells at 37°C for 24-72 hours.

After incubation, assess gene knockdown by harvesting the cells for RNA isolation and

RT-qPCR (as described in Protocol 1) or for protein analysis via Western Blot or ELISA.

If using a fluorescently labeled siRNA, cellular uptake can be visualized using

fluorescence microscopy or quantified by flow cytometry.[18][28]

Conclusion

TNA-based siRNAs represent a promising advancement in RNAi therapeutics, offering

enhanced stability and potency. The successful clinical translation of these molecules is

intrinsically linked to the development of safe and effective delivery systems. Conjugation with

targeting ligands like GalNAc has proven highly effective for liver-specific delivery. Furthermore,

established platforms such as lipid nanoparticles and polymer-based systems provide versatile

and potent options for delivering TNA-based siRNAs to various target tissues. The protocols

and data presented here offer a foundational guide for researchers and drug developers

working to harness the therapeutic potential of TNA-modified siRNAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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